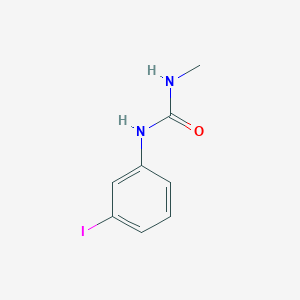![molecular formula C14H16N2O2 B7464800 N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B7464800.png)
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide, also known as melatonin receptor agonist 1 (MRA-1), is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have a number of interesting properties, including the ability to bind to melatonin receptors and modulate their activity. In
科学的研究の応用
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide has been studied for its potential use in a number of scientific research applications. One area of interest is its potential as a tool for studying N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide receptors and their role in various physiological processes. Melatonin receptors are involved in a wide range of functions, including circadian rhythm regulation, sleep, mood, and immune function.
作用機序
The mechanism of action of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide involves its ability to bind to N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide receptors and modulate their activity. This compound has been shown to have a high affinity for N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide receptor 1 (MT1) and moderate affinity for N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide receptor 2 (MT2). By binding to these receptors, N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide can alter the downstream signaling pathways and physiological processes that are regulated by these receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide are still being studied, but some research has suggested that this compound may have a number of interesting effects on various physiological systems. For example, it has been shown to have potential anti-inflammatory effects, as well as effects on glucose metabolism and insulin sensitivity. Additionally, N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide may have potential as a neuroprotective agent, as it has been shown to protect against oxidative stress and neuronal damage in some animal models.
実験室実験の利点と制限
One advantage of using N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide in lab experiments is its specificity for N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide receptors, which allows for targeted modulation of these receptors without affecting other systems. Additionally, this compound has been shown to have good pharmacokinetic properties, which may make it a useful tool for in vivo studies. However, one limitation of using N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide is its relatively low potency compared to other N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide receptor agonists, which may limit its usefulness in some experiments.
将来の方向性
There are a number of future directions for research on N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide. One area of interest is its potential as a therapeutic agent for various conditions, such as inflammation, metabolic disorders, and neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential interactions with other systems and compounds. Finally, there may be potential for the development of more potent and selective N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide receptor agonists based on the structure of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide.
合成法
The synthesis of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide involves a multi-step process that has been described in detail in the scientific literature. One common method involves the reaction of 6-methoxyindole with 2-bromoethyl prop-2-enoate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with a reducing agent such as lithium aluminum hydride to yield the final product.
特性
IUPAC Name |
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-14(17)15-7-6-10-9-16-13-8-11(18-2)4-5-12(10)13/h3-5,8-9,16H,1,6-7H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENNVVDKDPKDKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Chloro-4-methylphenyl)carbamoyl]-1-(4-chlorophenyl)-1-methylsulfonylurea](/img/structure/B7464726.png)


![1-[(Benzoylamino)methyl]cyclohexanecarboxylic acid](/img/structure/B7464743.png)

![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid](/img/structure/B7464753.png)

![Methyl 3-[4-[(2-chloroacetyl)amino]phenyl]propanoate](/img/structure/B7464784.png)


![5-[2-[2-(Methylamino)phenyl]propan-2-yl]-1,2-dihydropyrazol-3-one](/img/structure/B7464794.png)

![4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide](/img/structure/B7464807.png)
